6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine - 1368460-97-2

6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine

Catalog Number: EVT-1756007
CAS Number: 1368460-97-2
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: A common approach for synthesizing pyrimidin-4-amines involves nucleophilic substitution reactions on a chlorinated pyrimidine precursor. For example, starting with 2,4-dichloro-5-fluoropyrimidine, a four-step telescoped synthesis involving nucleophilic substitutions leads to the desired pyrimidin-4-amine derivative. [] This methodology could be adapted for the synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine by employing a suitable 2,4-dimethoxyphenyl-substituted nucleophile.

  • Multi-Step Synthesis from Dichloropyrimidines: Another potential route involves a multi-step synthesis starting from commercially available dichloropyrimidines. This approach involves an initial condensation reaction of the dichloropyrimidine with a suitable amine, followed by Suzuki coupling with the appropriate boronic acid or ester to introduce the desired 2,4-dimethoxyphenyl substituent. []

Molecular Structure Analysis
  • Planar Conformation: Pyrimidine rings typically exhibit a planar conformation, and the presence of an amine group at the 4-position suggests potential hydrogen bonding interactions. []

Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The electron-rich 2,4-dimethoxyphenyl ring could undergo electrophilic aromatic substitution reactions, allowing for further structural modifications. []

5-(Aminomethyl)-6-(2,4-dichlrophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine

  • Compound Description: This compound served as a starting point for designing dipeptidyl peptidase IV (hDDP-IV) inhibitors. hDDP-IV plays a crucial role in deactivating glucagon-like peptide-1, a hormone involved in regulating blood sugar levels. Inhibition of hDDP-IV is a therapeutic strategy for type 2 diabetes. []

5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

  • Compound Description: U7 showed potent and broad-spectrum insecticidal and fungicidal activity, especially against Mythimna separata and Pseudoperonospora cubensis. It exhibited comparable insecticidal activity to the commercial insecticide flufenerim and superior fungicidal activity to the commercial fungicide azoxystrobin. []
  • Relevance: While U7 belongs to the pyrimidin-4-amine class like 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine, it exhibits significant structural differences. Notably, it incorporates a 5-chloro-6-(1-fluoroethyl) substitution pattern on the pyrimidine ring, and the 4-position is linked to a complex benzyl substituent containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. []

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

  • Compound Description: Similar to its close analogue U7, U8 displayed broad-spectrum insecticidal and fungicidal activities against Mythimna separata and Pseudoperonospora cubensis, demonstrating comparable potency to commercial insecticides and fungicides. []
  • Relevance: U8 shares the pyrimidin-4-amine core with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine. It also possesses the same complex benzyl substituent at the 4-position and 1-fluoroethyl group at the 6-position as U7. The primary structural distinction from U7 is the replacement of the chlorine atom at the 5-position with a bromine atom. []

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine

  • Compound Description: This compound was designed as a potential inhibitor of CLK1 and DYRK1A kinases, enzymes involved in cell cycle regulation and neurological processes. []
  • Relevance: Although sharing the pyrimidin-4-amine core with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine, this compound incorporates a more complex fused ring system. The pyrimidine ring is fused to a thieno[3,2-d]pyrimidine moiety, which is further fused to a pyrido ring. Additionally, it carries a 3,4-dimethoxyphenyl substituent on the nitrogen atom at the 4-position, differing from the target compound's substitution pattern. []

Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate

  • Compound Description: This compound serves as a vital intermediate in the synthesis of various antitumor drugs, particularly as a building block for small-molecule antitumor inhibitors. []

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

  • Relevance: Similar to 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine, 2a belongs to the pyrimidin-4-amine class. It features a 5-chloro-2,6-dimethyl substitution pattern on the pyrimidine ring and a 1-(2-(p-tolyl)thiazol-4-yl)ethyl group at the 4-position, contrasting with the structural features of the target compound. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 showed excellent fungicidal activity, exceeding or rivaling commercial fungicides including diflumetorim, tebuconazole, flusilazole, and isopyrazam. It demonstrates a favorable toxicity profile in rats compared to 2a. []

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

  • Compound Description: This series of compounds represents a novel class of 2/6-aryl/heteroaryl substituted N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amines synthesized from dichloropyrimidines via a cost-effective two-step process involving initial substitution followed by Suzuki coupling with diverse boronic acids or esters. []

5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (Compound T4)

  • Compound Description: Compound T4 demonstrated potent acaricidal activity against Tetranychus urticae, comparable to the commercial acaricide cyenopyrafen. []
  • Relevance: Sharing the pyrimidin-4-amine core with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine, Compound T4 exhibits a distinct substitution pattern. It features a 5-chloro-6-(difluoromethyl) arrangement on the pyrimidine ring and a complex 2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl group at the 4-position, differentiating it from the target compound. []

5-chloro-6-(difluoromethyl)-2-methyl-N-(2-(3-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (Compound T15)

  • Compound Description: Compound T15 displayed superior fungicidal activity against Puccinia sorghi compared to the commercial fungicide tebuconazole. []

4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

  • Compound Description: This specific compound was the subject of a crystallographic study, elucidating its three-dimensional structure in the solid state. []
  • Relevance: This compound is closely related to 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine. Both share a pyrimidin-amine core structure, with the target compound having a 2,4-dimethoxyphenyl group at the 6-position and an amino group at the 4-position. In contrast, this related compound features a 3,5-dimethoxyphenyl substituent at the 4-position and a 2-methoxyphenyl group at the 6-position, while the amino group is located at the 2-position. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

  • Compound Description: This compound was synthesized and characterized as a potential antibacterial agent. []

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19)

  • Compound Description: Compound 19 exhibited the most potent inhibitory activity against Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd), a promising drug target for tuberculosis treatment, particularly for developing drug combinations targeting energy metabolism. []
  • Relevance: While both Compound 19 and 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine belong to the broader class of pyrimidin-4-amines, they differ significantly in their core structures. Compound 19 incorporates a thieno[3,2-d]pyrimidin-4-amine core, while the target compound features a simple pyrimidin-4-amine core. Furthermore, Compound 19 has an N-(4-(tert-butyl)phenethyl) substituent, contrasting with the 6-(2,4-dimethoxyphenyl) substituent in the target compound. []

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound was unexpectedly obtained as a side product during the Biginelli reaction aimed at synthesizing dihydropyrimidinone derivatives. []
  • Relevance: Although this compound contains a pyrimidine ring like 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine, it exhibits significant structural differences. The pyrimidine ring in this compound is part of a 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate system, with a 2,4-dimethoxyphenyl group at the 4-position and a 2,4-dimethoxystyryl group at the 6-position. In contrast, the target compound features a simple pyrimidin-4-amine core with a 2,4-dimethoxyphenyl substituent only at the 6-position. []

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound represents a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine, a class of compounds with diverse pharmacological activities. []
  • Relevance: Despite belonging to the broader class of fused heterocycles containing a pyrimidine ring, this compound differs significantly from 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine. It features a pyrazolo[3,4-d]pyrimidine core with a 6-(chloromethyl) substituent and a dimethylamino group at the 4-position, in contrast to the simple pyrimidin-4-amine core and 6-(2,4-dimethoxyphenyl) substitution in the target compound. []

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives

  • Compound Description: This series of compounds exhibited potent and selective inhibitory activity against NF-κB inducing kinase (NIK). Notably, compound 12f within this series showed promising results in a mouse model of psoriasis, highlighting its potential as a therapeutic agent for this inflammatory skin condition. []
  • Relevance: While these derivatives share the pyrimidin-4-amine core with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine, they differ in their core structure due to the fusion of a pyrrole ring to the pyrimidine moiety, forming a 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. Furthermore, they lack the characteristic 2,4-dimethoxyphenyl substituent present in the target compound. []

1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea

  • Compound Description: This compound belongs to the pyrido[2,3-d]pyrimidine class of compounds. Its crystal structure and molecular properties were studied using X-ray diffraction and density functional theory (DFT) calculations. []
  • Relevance: Although it contains a pyrimidine ring, this compound is structurally distinct from 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine. It features a pyrido[2,3-d]pyrimidine core with a bromine atom at the 6-position and a complex substituent at the 4-position connected via an oxygen linker. In contrast, the target compound has a simple pyrimidin-4-amine core with a 2,4-dimethoxyphenyl substituent directly attached to the 6-position. []

5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine

  • Compound Description: This compound was synthesized and found to possess moderate anticancer activity. []
  • Relevance: While it shares a pyrimidine ring with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine, this compound is structurally distinct due to its complex pyrazolo[1,5-a]pyrimidine core. Additionally, it lacks the characteristic 2,4-dimethoxyphenyl substituent found in the target compound. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound emerged as a highly selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is a potential therapeutic target for schizophrenia due to its role in regulating the activity of medium spiny neurons in the brain. []

8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

  • Compound Description: PRN1371 acts as an irreversible covalent inhibitor targeting fibroblast growth factor receptors (FGFRs), particularly FGFR1-4. These receptors play crucial roles in cell growth and differentiation, and their dysregulation is implicated in various cancers. []
  • Relevance: While both PRN1371 and 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine belong to the pyrimidine class of compounds, they exhibit significant structural differences. PRN1371 possesses a pyrido[2,3-d]pyrimidin-7(8H)-one core with a 2,6-dichloro-3,5-dimethoxyphenyl group at the 6-position and a complex substituent at the 8-position, differing from the target compound's simple pyrimidin-4-amine core and 6-(2,4-dimethoxyphenyl) substitution. []

6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives

  • Compound Description: This class of compounds has shown potential for treating cardiovascular and kidney diseases. They are often used alone or in combination with other active ingredients for therapeutic purposes. []

(R)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This enantiomer exhibits notable antitumor activity against MCF-7 breast cancer cells, surpassing the potency of gefitinib, a known tyrosine kinase inhibitor used in cancer treatment. []
  • Relevance: Despite sharing the pyrimidin-4-amine core with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine, this compound features a distinct core structure due to the fusion of a cyclopentane and a thiophene ring to the pyrimidine moiety, forming a 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine scaffold. Moreover, it lacks the 2,4-dimethoxyphenyl substituent characteristic of the target compound. []

(S)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound represents the enantiomer of (R)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine. While its biological activity was not explicitly mentioned in the provided text, it's reasonable to consider the possibility of different biological profiles between enantiomers. []
  • Relevance: Similar to its enantiomer, this compound shares the pyrimidin-4-amine core with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine but differs in the overall core structure. It possesses a 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine scaffold and lacks the 2,4-dimethoxyphenyl substituent present in the target compound. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound, characterized by a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone core structure with a thieno[2,3-d]pyrimidine substituent, was efficiently synthesized in good yield. []
  • Relevance: Although containing a pyrimidine ring, this compound is structurally dissimilar to 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine due to its complex chromeno[4,3-d]pyrazolo[3,4-b]pyridinone scaffold and the absence of the characteristic 2,4-dimethoxyphenyl substituent found in the target compound. []

3-(4-(2,4-Dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)-1,1-diethylurea

  • Compound Description: This compound, incorporating a pyrido[2,3-d]pyrimidine core structure, was synthesized and its crystal structure was determined. []
  • Relevance: While sharing a pyrimidine ring with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine, this compound exhibits a distinct pyrido[2,3-d]pyrimidine core structure and lacks the characteristic 2,4-dimethoxyphenyl substituent present in the target compound. []

6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives

  • Compound Description: This class of compounds showed potent antagonist activity against the adenosine A2A receptor, a target of interest for developing new treatments for Parkinson's disease. []

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, a class of drugs under investigation for their potential anticancer activity. []

(4-Fluorobutyl)propyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine (6)

  • Compound Description: This compound serves as a precursor for the synthesis of propyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine ([3H]LWH-154). []
  • Compound Description: [3H]LWH-154 is a novel, potent radiolabeled analog of the nonpeptide corticotropin-releasing hormone type 1 receptor (CRHR1) selective antagonist, butylethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine (antalarmin), developed for use in pharmacological studies and as a potential positron emission tomography (PET) radiotracer for imaging CRHR1 in the brain. []
  • Relevance: Although both [3H]LWH-154 and 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine are classified as pyrimidin-4-amines, they possess distinct core structures. [3H]LWH-154 features a pyrrolo[2,3-d]pyrimidine core and lacks the 2,4-dimethoxyphenyl substituent present in the target compound. []

N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (Compound 1)

  • Compound Description: Compound 1 is a 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative synthesized from the corresponding 4-chloro derivative. []
  • Relevance: While it contains a pyrimidine ring, Compound 1 differs significantly from 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine in its core structure. It features a 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine core with a trifluoromethyl group at the 2-position, contrasting with the simple pyrimidin-4-amine core and 6-(2,4-dimethoxyphenyl) substitution in the target compound. []

N-(3-silatranylpropyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (Compound 2)

  • Compound Description: Compound 2, a 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative, displayed more potent antitumor activity against BCG-823 human bladder cancer cells compared to 5-fluorouracil (5-FU), a standard chemotherapy drug. []
  • Relevance: Despite sharing the pyrimidin-4-amine core with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine, Compound 2 exhibits a distinct 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine core structure and lacks the characteristic 2,4-dimethoxyphenyl substituent of the target compound. []
  • Compound Description: These compounds, including those with 4-methoxyphenyl (MOP), 2,6-dimethoxyphenyl (DMOP), and 2,4,6-trimethoxyphenyl (TMOP) protecting groups on silicon, represent versatile building blocks for various chemical syntheses due to their Si- and C-functional groups. []
  • Relevance: These silicon-containing compounds are not directly related to 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine as they lack a pyrimidine ring in their structure. They are included because they were mentioned in the context of using 2,4-dimethoxyphenyl as a protecting group, highlighting the versatility of this substituent in organic synthesis. []

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds, incorporating a fluorine atom into the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, exhibited enhanced bactericidal activity compared to their non-fluorinated counterparts. []
  • Relevance: While they belong to the pyrimidine class, these compounds differ structurally from 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine due to their thieno[2,3-d]pyrimidin-4(3H)-one core structure and the absence of the 2,4-dimethoxyphenyl substituent. The study highlights the impact of fluorine substitution on biological activity, a concept relevant to drug design. []

3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines

  • Compound Description: This class of compounds, incorporating pyrazole and 1,2,4-triazole rings, was synthesized and evaluated for its potential biological activities. Virtual screening studies suggested these compounds might interact with lanosterol-14α-demethylase, an enzyme involved in fungal cell wall synthesis, indicating their potential as antifungal agents. []
  • Relevance: Despite containing a pyrimidine ring, these compounds significantly differ structurally from 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine due to their complex pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine core structure and the absence of the 2,4-dimethoxyphenyl substituent. []

1-bis(2,4-dimethoxyphenyl)-2-methylpropane

  • Compound Description: This compound, featuring two 2,4-dimethoxyphenyl groups attached to a propane backbone, was found to undergo a rapid degenerate dealkylation-alkylation reaction under acidic conditions. This reaction involves the reversible cleavage and formation of ether bonds, highlighting the reactivity of the methoxy groups in the 2,4-dimethoxyphenyl substituent. []
  • Relevance: While it lacks a pyrimidine ring, this compound is relevant due to the presence of two 2,4-dimethoxyphenyl substituents, highlighting the reactivity and potential for chemical modification of this moiety, which is also present in the target compound, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine. []

Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate

  • Compound Description: This compound, featuring a thiophene ring with an amino and a 1H-1,2,4-triazol-1-yl substituent, serves as a key building block for synthesizing 6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones. []
  • Relevance: Although containing a pyrimidine ring, this compound differs significantly from 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine. It features a thieno[2,3-d]pyrimidin-4(3H)-one core structure and lacks the characteristic 2,4-dimethoxyphenyl substituent found in the target compound. []

6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This class of compounds, characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core structure with a 1H-1,2,4-triazol-1-yl substituent, was efficiently synthesized using a multi-step procedure involving an iminophosphorane intermediate. []
  • Relevance: While they belong to the pyrimidine class, these compounds differ structurally from 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine due to their thieno[2,3-d]pyrimidin-4(3H)-one core structure and the absence of the 2,4-dimethoxyphenyl substituent. []

2-(2-methoxyphenyl)-4H-1-benzopyran-4-one (2'-Methoxyflavone)

  • Compound Description: This flavone derivative was studied using X-ray crystallography, providing insights into its molecular structure and packing in the solid state. []
  • Relevance: While it lacks a pyrimidine ring, this compound is structurally related to 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine through the presence of a 2-methoxyphenyl substituent. This structural similarity highlights the use of methoxy-substituted aromatic rings in various chemical scaffolds. []

Properties

CAS Number

1368460-97-2

Product Name

6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine

IUPAC Name

6-(2,4-dimethoxyphenyl)pyrimidin-4-amine

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

VBWGNFHVAQZMPK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=CC(=NC=N2)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NC=N2)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.